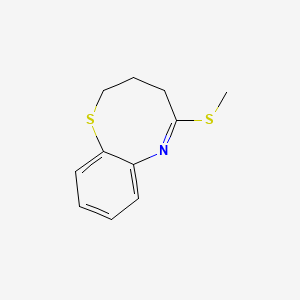
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate . This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazoline groups can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazoline groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . This interaction can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Similar structure but with ethyl groups instead of hydrogen atoms on the imidazoline rings.
2,6-Bis(1H-imidazol-2-yl)pyridine: Lacks the dihydro component, resulting in different chemical properties.
Uniqueness
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of the dihydroimidazoline groups, which confer distinct chemical reactivity and biological activity compared to its fully aromatic counterparts
Eigenschaften
CAS-Nummer |
138150-34-2 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-3H,4-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
HDYHFKZHAZVLNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=NC(=CC=C2)C3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


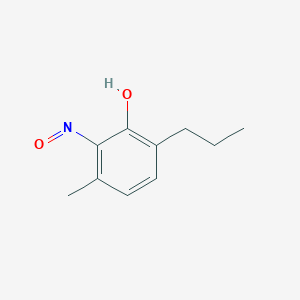
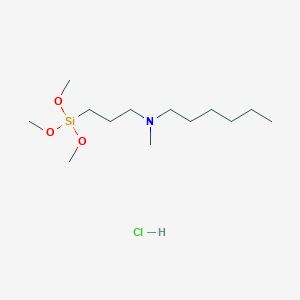
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
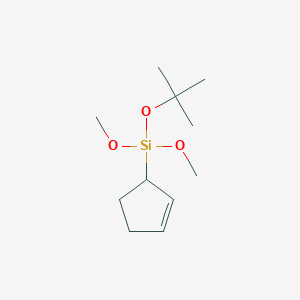
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
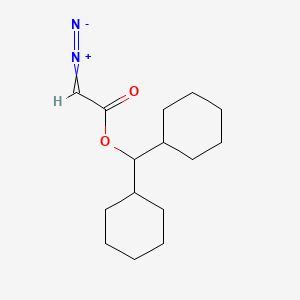
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
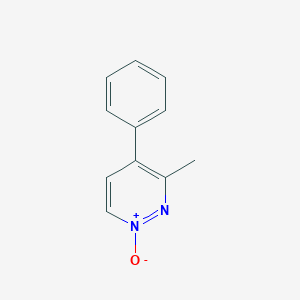
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
